![molecular formula C13H12N2O2 B183275 4-[(4-Pyridinylmethyl)amino]benzoic acid CAS No. 5966-20-1](/img/structure/B183275.png)
4-[(4-Pyridinylmethyl)amino]benzoic acid
Overview
Description
4-[(4-Pyridinylmethyl)amino]benzoic acid is a chemical compound with the molecular formula C13H12N2O2 . It has a molecular weight of 228.25 g/mol . The IUPAC name for this compound is 4-(pyridin-4-ylmethylamino)benzoic acid .
Molecular Structure Analysis
The InChI code for 4-[(4-Pyridinylmethyl)amino]benzoic acid is1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17)
. This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 4 . Physical And Chemical Properties Analysis
4-[(4-Pyridinylmethyl)amino]benzoic acid has a molecular weight of 228.25 g/mol . The XLogP3-AA value is 1.9 , which gives an indication of the compound’s lipophilicity. The exact mass and the monoisotopic mass are both 228.089877630 g/mol .Scientific Research Applications
Drug Discovery
4-[(4-Pyridinylmethyl)amino]benzoic acid: is a compound that has potential applications in the field of drug discovery. Its structure, which includes both pyridine and benzoic acid functional groups, allows it to interact with various biological targets. It can serve as a building block for the synthesis of more complex molecules that may act as drug candidates .
Biochemistry Research
In biochemistry, this compound could be used to study enzyme-substrate interactions due to its pyridine moiety, which is a common structural motif in many biological molecules. It may also be used to investigate the transport mechanisms of similar compounds across cell membranes .
Materials Science
4-[(4-Pyridinylmethyl)amino]benzoic acid: can be utilized in materials science for the development of new polymeric materials. Its benzoic acid group can participate in polymerization reactions, potentially leading to polymers with novel properties suitable for industrial applications .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry due to its well-defined structure and properties. It could be particularly useful in chromatography and spectrometry as a reference compound for the identification and quantification of similar substances .
Chemical Synthesis
As a versatile chemical intermediate, 4-[(4-Pyridinylmethyl)amino]benzoic acid can be employed in various chemical synthesis pathways. It can undergo reactions such as amide formation, esterification, and coupling reactions, which are fundamental in synthetic chemistry .
Pharmacology
In pharmacology, the compound’s ability to bind to pyridine receptors could be explored. It may serve as a lead compound for the development of new medications that target neurological pathways and diseases .
properties
IUPAC Name |
4-(pyridin-4-ylmethylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHINPRZMCMMAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359053 | |
Record name | 4-[(4-pyridinylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Pyridinylmethyl)amino]benzoic acid | |
CAS RN |
5966-20-1 | |
Record name | 4-[(4-pyridinylmethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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